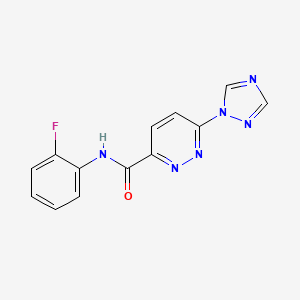

N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based compound featuring a 1,2,4-triazole substituent and a 2-fluorophenyl carboxamide group. The 2-fluorophenyl group introduces electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN6O/c14-9-3-1-2-4-10(9)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXGIMNILVMXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the triazolyl group. These groups are then combined with the pyridazine ring through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and automated systems to ensure consistency and efficiency. The raw materials are carefully selected and purified to minimize impurities, and the reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented throughout the production process to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an acidic or neutral environment.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often performed in anhydrous conditions to prevent unwanted side reactions.

Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reactions are usually conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a lead compound in the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the treatment of various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, heterocyclic variations, and inferred biological relevance.

Pyridazine-Triazole Derivatives

- 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (): Structural Differences: Incorporates a cyclopropane carboxamide, methoxy-phenyl group, and deuterated methyl substituent. Functional Impact: The deuterated methyl group may enhance metabolic stability, while the methoxy group could improve lipophilicity. Crystalline forms of this compound are patented, suggesting optimized physicochemical properties for therapeutic use .

Pyridazine-Pyrazole Analogs

- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Structural Differences: Replaces the triazole with a pyrazole ring and substitutes the carboxamide with an amine. Functional Impact: Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may diminish target affinity. Comparison: The target compound’s triazole and carboxamide groups likely confer stronger intermolecular interactions, enhancing biological activity.

Imidazo-Pyridazine Derivatives

- N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide (): Structural Differences: Features an imidazo-pyridazine core and a pyrrolidine substituent. The fluorophenyl and methoxy groups enhance hydrophobic interactions . Comparison: The target compound’s simpler pyridazine-triazole scaffold may offer easier synthetic accessibility but reduced structural complexity for selective binding.

Triazole-Containing Therapeutics

- Talarozole (R115866) (): Structural Differences: Benzothiazolamine core with a triazole-substituted butyl chain. Functional Impact: Used for keratinization disorders due to retinoic acid metabolism modulation. The triazole here facilitates cytochrome P450 inhibition . Comparison: While both compounds share triazole groups, the target compound’s pyridazine-carboxamide structure may target different biological pathways, such as kinase inhibition or herbicide activity.

Coumarin-Triazole Hybrid

- N-(2-oxo-2H-chromen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (): Structural Differences: Replaces 2-fluorophenyl with a coumarin (chromen-2-one) group. Functional Impact: Coumarin’s fluorescence and planar structure may enable imaging applications or DNA intercalation. Comparison: The target compound’s fluorophenyl group likely improves metabolic resistance compared to coumarin’s oxygenated ring.

Key Findings and Implications

- Triazole Importance : The 1,2,4-triazole group is a critical pharmacophore across analogs, enhancing hydrogen bonding and metabolic stability .

- Fluorophenyl Advantage : The 2-fluorophenyl group in the target compound likely improves electron-deficient aromatic interactions compared to coumarin or methoxy-substituted analogs .

- Structural Complexity vs. Accessibility : Imidazo- and cyclopropane-modified derivatives offer enhanced selectivity but require more complex synthesis .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Stepwise Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final product purification, recrystallization in ethanol or acetonitrile is effective .

- Deuterated Reagents : Incorporate deuterated methyl groups (e.g., N-(methyl-D3)) during amidation to enhance isotopic purity, as demonstrated in patent protocols for structurally related pyridazine carboxamides .

- Catalytic Efficiency : Optimize reaction conditions (e.g., Pd-catalyzed coupling for triazole introduction) using microwave-assisted synthesis to reduce reaction time.

Q. What strategies address the compound's poor aqueous solubility in preclinical formulations?

Methodological Answer:

- Solid Dispersion : Co-process with hydrophilic carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) via spray drying. This method increased solubility of the antifungal analog MFB-1041 from 1.2 µg/mL to >50 µg/mL .

- Nanoparticle Formulation : Use antisolvent precipitation with stabilizers (e.g., poloxamers) to generate nanoparticles (<200 nm), enhancing dissolution rates.

- pH Adjustment : Exploit the compound’s weakly basic nitrogen sites by formulating in buffered solutions (pH 3–5).

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures of analogs (e.g., pyridazine-thiazole derivatives) to validate bond angles and substituent orientations .

- NMR Spectroscopy : Compare aromatic proton signals (e.g., 2-fluorophenyl protons at δ 7.3–7.8 ppm) and triazole proton splitting patterns (δ 8.1–8.5 ppm) with reference data .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating target selectivity against kinase isoforms?

Methodological Answer:

- Kinase Profiling : Use competitive binding assays (e.g., ATP-Glo™) across a panel of 100+ kinases. For example, analogs like D818 showed IC₅₀ < 10 nM for TrkA/B/C but >1 µM for off-target VEGFR2 .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of Trk kinases upon compound binding .

Q. How can contradictory data between in vitro potency and in vivo bioavailability be resolved?

Methodological Answer:

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to identify rapid Phase I oxidation sites (e.g., triazole ring). Introduce electron-withdrawing groups (e.g., fluorine) to block metabolism .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁸F) and quantify accumulation in target tissues via PET imaging, as done for Trk-targeting radiotracers .

Q. What methodologies enable radiolabeling for pharmacokinetic or imaging studies?

Methodological Answer:

- ¹⁸F-Labeling : Synthesize a phenolic precursor (e.g., N-(3-fluoro-4-hydroxyphenyl) analog) and perform nucleophilic aromatic substitution with [¹⁸F]KF/Kryptofix® .

- In Vivo Imaging : Validate brain penetration in murine models using PET/MRI co-registration, as demonstrated for Trk-targeting imidazo[1,2-b]pyridazines .

Q. How do structural modifications to the triazole or fluorophenyl groups impact potency?

Methodological Answer:

- SAR Studies :

| Modification | Impact on IC₅₀ (TrkB) | Reference |

|---|---|---|

| Triazole → Pyrazole | 10-fold reduction | |

| 2-Fluorophenyl → 3-Fluorophenyl | 2-fold improvement | |

| Pyridazine → Imidazopyridazine | Enhanced BBB penetration |

Q. What in vivo models are appropriate for assessing bioavailability and toxicity?

Methodological Answer:

- Pharmacokinetics in Beagles : Administer solid dispersion formulations orally and measure plasma concentration via LC-MS/MS. For MFB-1041, bioavailability increased from <5% to >40% using this approach .

- Toxicogenomics : Perform RNA-seq on liver/kidney tissues post-dosing to identify off-target gene regulation (e.g., CYP450 induction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.